molecular formula C5H6ClN5O2 B8050365 2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride

2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride

Cat. No.: B8050365
M. Wt: 203.59 g/mol
InChI Key: NZKRTEBHJIBRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride” is known as 2-Amino-6,8-dihydroxypurine Hydrochloride. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,8-dihydroxypurine Hydrochloride typically involves the reaction of guanine with hydrochloric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of 2-Amino-6,8-dihydroxypurine Hydrochloride involves the use of high-purity guanine and hydrochloric acid. The reaction is conducted in large reactors with precise temperature and pH control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dihydroxypurine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different purine derivatives.

    Reduction: It can be reduced to form dihydropurine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various purine derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-Amino-6,8-dihydroxypurine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dihydroxypurine Hydrochloride involves its interaction with nucleic acids. It can intercalate into DNA and RNA, affecting their structure and function. This interaction can inhibit the replication of nucleic acids, making it a potential therapeutic agent for diseases involving rapid cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Guanine: A naturally occurring purine base found in nucleic acids.

    Adenine: Another purine base that is a component of DNA and RNA.

    Hypoxanthine: An intermediate in the biosynthesis of purines.

Uniqueness

2-Amino-6,8-dihydroxypurine Hydrochloride is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-7,9-dihydro-3H-purine-6,8-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKRTEBHJIBRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)N)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)N)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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